2-Fluoro-5-phenylpyridine-3-boronic acid
Overview
Description
2-Fluoro-5-phenylpyridine-3-boronic acid is a chemical compound with the molecular formula C11H9BFNO2. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its versatility and unique properties, making it valuable in various scientific research fields .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-Fluoro-5-phenylpyridine-3-boronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The resulting changes include the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions, in which this compound is used, play a crucial role in the synthesis of biologically active compounds, including pharmaceuticals . Therefore, the compound could indirectly affect various biochemical pathways by contributing to the synthesis of compounds that act on these pathways.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific context in which it is used. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of transmetalation in Suzuki-Miyaura cross-coupling reactions can be affected by the presence of water and the pH of the reaction environment . Additionally, the compound’s stability may be influenced by factors such as temperature and light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-phenylpyridine-3-boronic acid typically involves the reaction of 2-fluoro-5-phenylpyridine with a boron-containing reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-phenylpyridine-3-boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones
Reduction: Formation of corresponding amines or alcohols
Substitution: Halogenation, nitration, or sulfonation reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), or sulfonating agents (e.g., sulfuric acid)
Major Products
The major products formed from these reactions include:
Phenols: From oxidation reactions
Amines: From reduction reactions
Halogenated Compounds: From substitution reactions
Scientific Research Applications
2-Fluoro-5-phenylpyridine-3-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Fluoro-5-phenylpyridine-3-boronic acid can be compared with other boronic acid derivatives, such as:
2-Fluoro-3-pyridineboronic acid: Similar in structure but differs in the position of the boronic acid group, leading to different reactivity and applications.
Phenylboronic acid: Lacks the fluorine and pyridine moieties, resulting in different chemical properties and uses.
3-Pyridineboronic acid: Similar pyridine structure but without the fluorine and phenyl groups, affecting its reactivity and biological activity.
Properties
IUPAC Name |
(2-fluoro-5-phenylpyridin-3-yl)boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BFNO2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPJTWLGLBIZPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)C2=CC=CC=C2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301237308 | |
Record name | Boronic acid, B-(2-fluoro-5-phenyl-3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301237308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-00-7 | |
Record name | Boronic acid, B-(2-fluoro-5-phenyl-3-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(2-fluoro-5-phenyl-3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301237308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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